molecular formula C8H9ClFNO B3144087 n-(3-Chloro-4-fluoro-benzyl)-o-methyl-hydroxylamine CAS No. 543730-53-6

n-(3-Chloro-4-fluoro-benzyl)-o-methyl-hydroxylamine

Cat. No.: B3144087
CAS No.: 543730-53-6
M. Wt: 189.61 g/mol
InChI Key: JDDQJOIYAKIFRZ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluoro-benzyl)-O-methyl-hydroxylamine is an organic compound characterized by the presence of chloro and fluoro substituents on a benzyl ring, coupled with a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-fluoro-benzyl)-O-methyl-hydroxylamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-4-fluorobenzyl chloride.

    Nucleophilic Substitution: The benzyl chloride undergoes nucleophilic substitution with hydroxylamine to form the hydroxylamine derivative.

    Methylation: The hydroxylamine derivative is then methylated using methyl iodide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the recycling of solvents and catalysts to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-fluoro-benzyl)-O-methyl-hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Chloro-4-fluoro-benzyl)-O-methyl-hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluoro-benzyl)-O-methyl-hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity, while the hydroxylamine group can participate in redox reactions, potentially leading to the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

Uniqueness

N-(3-Chloro-4-fluoro-benzyl)-O-methyl-hydroxylamine is unique due to the specific combination of chloro and fluoro substituents on the benzyl ring, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-N-methoxymethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c1-12-11-5-6-2-3-8(10)7(9)4-6/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDQJOIYAKIFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Reaction of 3-chloro-4-fluorobenzaldehyde with methoxylamine hydrochloride followed by reduction with sodium cyanoborohydride as described in the preparation of compounds 3-A and 3-B gave the title hydroxylamine as a clear oil. 1HNMR 400 MHz (CDCl3) δ (ppm): 3.48 (3H, s), 3.98 (2H, s), 5.72 (1H, broad s), 7.10 (1H, t), 7.22 (1H, mn), 7.42 (1H, m).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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n-(3-Chloro-4-fluoro-benzyl)-o-methyl-hydroxylamine
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n-(3-Chloro-4-fluoro-benzyl)-o-methyl-hydroxylamine
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n-(3-Chloro-4-fluoro-benzyl)-o-methyl-hydroxylamine
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n-(3-Chloro-4-fluoro-benzyl)-o-methyl-hydroxylamine
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n-(3-Chloro-4-fluoro-benzyl)-o-methyl-hydroxylamine
Reactant of Route 6
n-(3-Chloro-4-fluoro-benzyl)-o-methyl-hydroxylamine

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